molecular formula C10H15FN4O B6625286 2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide

2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide

Cat. No.: B6625286
M. Wt: 226.25 g/mol
InChI Key: XZZGOTGAUFYWKG-UHFFFAOYSA-N
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Description

2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide is a synthetic organic compound that belongs to the class of aminopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluoropyrimidine moiety in its structure suggests potential interactions with various biological targets, making it a compound of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide typically involves the reaction of 6-ethyl-5-fluoropyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound’s potential as an anticancer agent has been explored, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of novel materials and as a building block in the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of 2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine moiety is known to bind to the active sites of certain enzymes, inhibiting their activity and thereby exerting its biological effects. The compound may also interfere with signaling pathways involved in cell proliferation and survival, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide stands out due to its unique combination of ethyl and fluoropyrimidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O/c1-3-7-9(11)10(14-6-13-7)15(4-2)5-8(12)16/h6H,3-5H2,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZGOTGAUFYWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N(CC)CC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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